An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-1-(pyridazin-4-yl)ethanone
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-1-(pyridazin-4-yl)ethanone
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-Bromo-1-(pyridazin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the principles and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this heterocyclic ketone. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental design and spectral interpretation, ensuring a robust understanding of the molecule's structural characteristics.
Introduction: The Structural Significance of 2-Bromo-1-(pyridazin-4-yl)ethanone
2-Bromo-1-(pyridazin-4-yl)ethanone is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and an α-bromo ketone moiety. The pyridazine core is a common scaffold in pharmacologically active compounds, while the α-bromo ketone is a versatile reactive handle for further chemical modifications.
Understanding the precise molecular structure and electronic environment of this compound is paramount for its application. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the connectivity of atoms and the distribution of electron density within the molecule. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, explaining the influence of the electronegative nitrogen atoms of the pyridazine ring and the electron-withdrawing bromoacetyl group.
Predicted NMR Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display signals corresponding to the three protons on the pyridazine ring and the two protons of the methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Bromo-1-(pyridazin-4-yl)ethanone
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~9.6 - 9.8 | Doublet of doublets (dd) | JH6-H5 ≈ 5.0 Hz, JH6-H3 ≈ 1.5 Hz | Highly deshielded due to the anisotropic effect of the adjacent nitrogen (N1) and the electron-withdrawing ketone. |
| H3 | ~9.4 - 9.6 | Doublet of doublets (dd) | JH3-H5 ≈ 2.0 Hz, JH3-H6 ≈ 1.5 Hz | Deshielded by the adjacent nitrogen (N2) and the ketone group. |
| H5 | ~8.2 - 8.4 | Doublet of doublets (dd) | JH5-H6 ≈ 5.0 Hz, JH5-H3 ≈ 2.0 Hz | Influenced by the adjacent carbonyl group and the nitrogen atoms. |
| -CH₂Br | ~4.5 - 4.8 | Singlet (s) | N/A | Protons alpha to a carbonyl group and a bromine atom are significantly deshielded.[3][4] |
The chemical shifts of the pyridazine protons are significantly downfield, a characteristic feature of this electron-deficient heterocyclic system. The two nitrogen atoms exert a strong deshielding effect on the ring protons.[2][5] The coupling constants are typical for pyridazine systems, with a larger ortho-coupling (JH5-H6) and smaller meta-couplings (JH3-H5 and JH3-H6).[6]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-1-(pyridazin-4-yl)ethanone
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190 - 195 | The carbonyl carbon of an α-bromo ketone is typically found in this region.[7][8] |
| C3 | ~155 - 158 | Deshielded by the adjacent nitrogen (N2). |
| C6 | ~152 - 155 | Deshielded by the adjacent nitrogen (N1). |
| C4 | ~140 - 145 | The carbon atom bearing the bromoacetyl substituent. |
| C5 | ~128 - 132 | A typical chemical shift for a carbon in a pyridazine ring.[9] |
| -CH₂Br | ~30 - 35 | The carbon is attached to an electron-withdrawing bromine atom and a carbonyl group.[3] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 2-Bromo-1-(pyridazin-4-yl)ethanone, a standardized experimental procedure should be followed. The choice of solvent and experimental parameters is crucial for achieving optimal resolution and signal-to-noise.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2-Bromo-1-(pyridazin-4-yl)ethanone.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of 2-Bromo-1-(pyridazin-4-yl)ethanone and the expected correlations in its NMR spectra.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a robust framework for understanding and analyzing the NMR spectroscopic data of 2-Bromo-1-(pyridazin-4-yl)ethanone. By synthesizing information from established literature on pyridazine derivatives and α-bromo ketones, we have presented a detailed prediction of the ¹H and ¹³C NMR spectra, complete with justifications for the expected chemical shifts and coupling constants. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate structural elucidation and characterization.
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